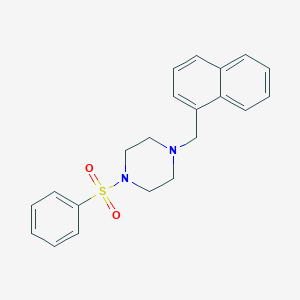
1'-(4-fluorobenzyl)-1,4'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’-(4-Fluorobenzyl)-1,4’-bipiperidine is an organic compound that features a bipiperidine structure with a 4-fluorobenzyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(4-fluorobenzyl)-1,4’-bipiperidine typically involves the reaction of 4-fluorobenzyl chloride with 1,4’-bipiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of 1’-(4-fluorobenzyl)-1,4’-bipiperidine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 1’-(4-Fluorobenzyl)-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzyl ring.
科学的研究の応用
1’-(4-Fluorobenzyl)-1,4’-bipiperidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving receptor binding and neurotransmitter interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1’-(4-fluorobenzyl)-1,4’-bipiperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorobenzyl group enhances the compound’s binding affinity and selectivity for these receptors, potentially modulating their activity and influencing neurological pathways.
類似化合物との比較
1-(4-Fluorobenzyl)piperazine: Shares the fluorobenzyl group but has a different core structure.
4-Fluorobenzyl chloride: A precursor in the synthesis of 1’-(4-fluorobenzyl)-1,4’-bipiperidine.
1-(4-Fluorobenzyl)-3-methylpiperazine: Another compound with a similar fluorobenzyl group but different pharmacological properties.
Uniqueness: 1’-(4-Fluorobenzyl)-1,4’-bipiperidine is unique due to its bipiperidine core, which provides distinct chemical and pharmacological characteristics compared to other fluorobenzyl-containing compounds. Its structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry research.
特性
分子式 |
C17H25FN2 |
|---|---|
分子量 |
276.4 g/mol |
IUPAC名 |
1-[(4-fluorophenyl)methyl]-4-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C17H25FN2/c18-16-6-4-15(5-7-16)14-19-12-8-17(9-13-19)20-10-2-1-3-11-20/h4-7,17H,1-3,8-14H2 |
InChIキー |
XRGPFLGAOBKDOU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)F |
正規SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



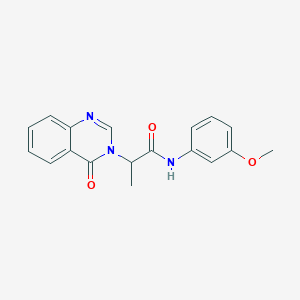
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone](/img/structure/B248740.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B248741.png)
![1-[(4-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B248742.png)
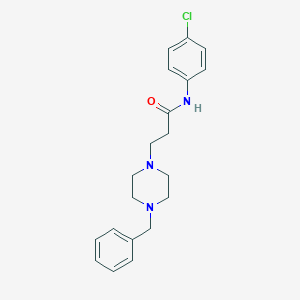
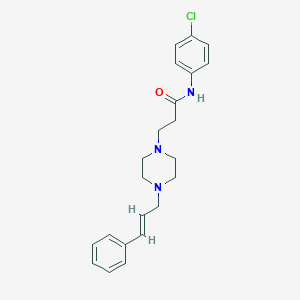

![4-[2-(4-Bromo-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248746.png)
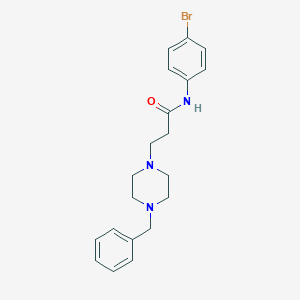
![ETHYL 4-{2-[(2-CHLOROPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE](/img/structure/B248748.png)
